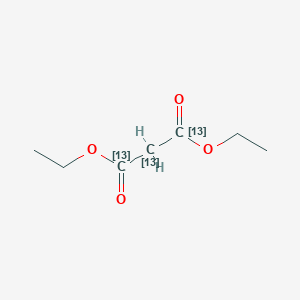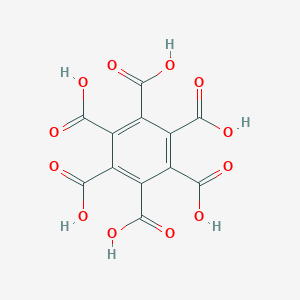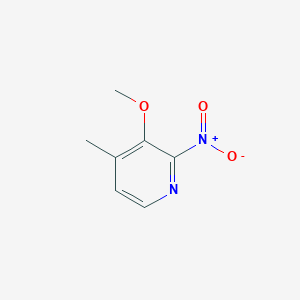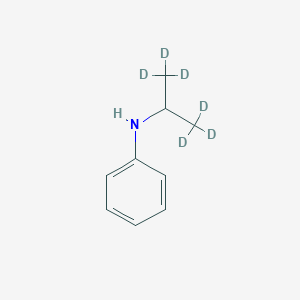
丙二酸二乙酯-13C3
描述
毒毛旋花苷是一种从毒毛旋花属植物中提取的心脏苷。它以其对心脏的强大作用而闻名,类似于其他心脏苷,如地高辛和哇巴因。 毒毛旋花苷在历史上曾被用作治疗心力衰竭的药物,也曾被非洲土著部落用作箭毒成分 .
科学研究应用
毒毛旋花苷具有广泛的科学研究应用:
化学: 用作研究心脏苷及其化学性质的模型化合物。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 历史上曾用于治疗心力衰竭;目前正在研究其潜在的抗癌特性
工业: 用于生产药物,以及作为药物开发中的研究工具。
作用机制
毒毛旋花苷通过特异性抑制肌肉组织(特别是心脏)中的膜蛋白钠钾ATP酶发挥作用 . 这种抑制导致细胞内钙离子浓度升高,从而增强心肌收缩力。 过度抑制会导致钙超负荷、舒张功能障碍、心律失常,并可能导致心力衰竭 .
生化分析
Biochemical Properties
Diethyl Malonate-13C3 plays a significant role in biochemical reactions. It is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This property allows it to participate in various biochemical reactions, particularly those involving enzymes and proteins . The nature of these interactions is largely dependent on the specific enzymes and proteins involved.
Cellular Effects
The effects of Diethyl Malonate-13C3 on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is dependent on the specific cellular context and the concentration of Diethyl Malonate-13C3 present.
Molecular Mechanism
At the molecular level, Diethyl Malonate-13C3 exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are dependent on the molecular context and the concentration of Diethyl Malonate-13C3.
Temporal Effects in Laboratory Settings
Over time, the effects of Diethyl Malonate-13C3 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Diethyl Malonate-13C3 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Diethyl Malonate-13C3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Diethyl Malonate-13C3 is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Diethyl Malonate-13C3 and its effects on activity or function can vary. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
毒毛旋花苷可以通过从西马林中裂解西马罗斯残基来合成,生成K-毒毛旋花苷 . 另一种方法是还原西马林或K-毒毛旋花苷的C19醛基,生成西马醇和K-毒毛旋花醇 .
工业生产方法
毒毛旋花苷的工业生产通常涉及从毒毛旋花科植物的成熟种子中提取,例如毒毛旋花和铃兰 . 提取过程包括几个纯化步骤以分离纯化合物。
化学反应分析
反应类型
毒毛旋花苷会发生各种化学反应,包括:
氧化: 羟基的存在允许氧化反应。
取代: 该化合物由于其官能团可以参与取代反应。
常用试剂和条件
毒毛旋花苷反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控的温度和pH条件下进行,以确保生成所需产物。
主要生成产物
相似化合物的比较
毒毛旋花苷类似于其他心脏苷,如地高辛、哇巴因和地高辛。 它在特定的分子结构和特定的来源植物方面是独特的 . 以下是几种类似的化合物:
地高辛: 从毛地黄植物中提取,用于治疗心脏疾病。
哇巴因: 存在于毒毛旋花属植物的种子中,其用途与毒毛旋花苷类似。
地高辛: 另一种心脏苷,其半衰期比毒毛旋花苷更长。
属性
IUPAC Name |
diethyl (1,2,3-13C3)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-SVFBATFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583932 | |
| Record name | Diethyl (~13~C_3_)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53051-81-3 | |
| Record name | Diethyl (~13~C_3_)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)









![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)

